(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Description
(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a nitrogen-containing heterocyclic compound It features a unique structure that includes a thieno[3,4-b]pyrazine ring system with a propyl group and two chlorine atoms
Properties
IUPAC Name |
(4aS,7aR)-4-propyl-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.2ClH/c1-2-4-11-5-3-10-8-6-14(12,13)7-9(8)11;;/h8-10H,2-7H2,1H3;2*1H/t8-,9+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLBLVXQWHMCNS-DBEJOZALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC2C1CS(=O)(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[3,4-b]pyrazine derivative with a propylating agent, followed by oxidation to introduce the dioxide functionality. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form higher oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Properties
Research indicates that derivatives of thieno[3,4-b]pyrazine compounds exhibit significant antidepressant effects. The mechanism of action is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, studies have shown that similar compounds can enhance synaptic availability of these neurotransmitters, thus alleviating symptoms of depression in preclinical models.
2. Anticancer Activity
Thieno[3,4-b]pyrazines have been investigated for their anticancer properties. In vitro studies demonstrated that (4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride can induce apoptosis in various cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation presents a promising avenue for cancer therapy.
3. Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective qualities. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's interaction with cellular signaling pathways involved in neuroprotection is an area of ongoing research.
Pharmacological Insights
1. Pharmacokinetics and Bioavailability
Studies on the pharmacokinetics of this compound indicate favorable absorption characteristics when administered orally. The compound exhibits moderate bioavailability due to its lipophilic nature, which enhances its ability to cross biological membranes.
2. Safety Profile
Toxicological assessments reveal that the compound has a low toxicity profile in animal models. Long-term studies suggest that it does not exhibit significant adverse effects at therapeutic doses, making it a candidate for further clinical development.
Materials Science Applications
1. Conductive Polymers
The unique electronic properties of thieno[3,4-b]pyrazines make them suitable for applications in organic electronics. Research has demonstrated that incorporating this compound into polymer matrices enhances electrical conductivity and stability.
2. Photovoltaic Devices
The compound's ability to absorb light within the visible spectrum positions it as a potential material for use in photovoltaic cells. Preliminary studies suggest that devices incorporating this compound exhibit improved efficiency compared to traditional materials.
Case Studies
Mechanism of Action
The mechanism of action of (4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
(4Ar,7as)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride: Similar structure but with a benzyl group instead of a propyl group.
(4Ar,7as)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
The uniqueness of (4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride lies in its specific substitution pattern and the presence of the propyl group. This structural variation can lead to different chemical reactivity and biological activity compared to its analogs .
Biological Activity
(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound belongs to the class of thieno[3,4-b]pyrazines and is characterized by its unique structural features that contribute to its biological activity. The presence of a thieno ring and a pyrazine moiety enhances its interaction with biological targets.
Pharmacological Effects
The biological activity of this compound has been explored in various studies. The following table summarizes key findings related to its pharmacological effects:
The compound exhibits several mechanisms through which it exerts its biological effects:
- Calcium Channel Modulation : It has been identified as a selective inhibitor of the transient receptor potential canonical 5 (TRPC5) channel, which plays a role in various pathophysiological processes including renal injury and chronic kidney disease .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative damage .
- Neuroprotective Mechanisms : Research indicates that it can reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Chronic Kidney Disease (CKD) : In a study focusing on TRPC5 inhibitors, this compound was shown to significantly reduce proteinuria and protect podocyte integrity in a rat model of hypertension-induced renal injury .
- Neurodegenerative Disorders : Another study demonstrated that this compound could improve outcomes in models of neurodegeneration by mitigating oxidative stress and promoting neuronal survival .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for optimizing yield and purity of (4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride?
- Methodology : A general synthetic approach involves coupling organocuprates with oxalyl chloride to generate α-diones, followed by cyclization with 3,4-diaminothiophene derivatives. Key steps include controlling reaction stoichiometry (1:1 molar ratio for cuprate-oxalyl chloride) and using inert atmospheres (N₂/Ar) to prevent oxidation . Tert-butyl-protected intermediates (e.g., tert-butyl (4aS,7aR)-hexahydrothieno[3,4-b]pyrazine carboxylates) are often employed to stabilize reactive sites, with final deprotection using HCl to yield the dihydrochloride salt .
Q. How can structural characterization of this compound be performed to confirm stereochemistry and purity?
- Methodology : X-ray crystallography is critical for resolving stereochemistry (e.g., planar pyrazine cores and substituent angles, as seen in related thieno[3,4-b]pyrazine derivatives ). Complement with ¹H/¹³C NMR to verify substituent integration ratios and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What safety precautions are required during handling due to its acute toxicity profile?
- Methodology : Use fume hoods with ≥6 air changes/hour to avoid inhalation of aerosols. Wear nitrile gloves, chemical-resistant aprons, and full-face shields. In case of skin contact, wash immediately with 10% sodium bicarbonate solution followed by water. Store in amber glass vials at 2–8°C under nitrogen to prevent hygroscopic degradation .
Advanced Research Questions
Q. How do substituents on the thieno[3,4-b]pyrazine scaffold influence bioactivity in structure-activity relationship (SAR) studies?
- Methodology : Introduce halogenation (e.g., bromine at C5/C7 positions) to assess electronic effects on receptor binding. Compare with derivatives like 5,7-dibromothieno[3,4-b]pyrazine (CAS 207805-24-1), where bromine increases electrophilicity and alters π-π stacking interactions . Use computational docking (AutoDock Vina) to model interactions with target proteins (e.g., kinases) and validate via fluorescence polarization assays .
Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH stability : Incubate compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS; acidic conditions (pH <3) may hydrolyze the sulfone group, while alkaline conditions (pH >10) risk dealkylation .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. For example, tert-butyl-protected analogues show decomposition above 200°C, while dihydrochloride salts may degrade at lower temperatures due to HCl release .
Q. How does the (4aR,7aS) enantiomeric configuration affect pharmacological selectivity compared to its stereoisomers?
- Methodology : Synthesize enantiopure forms via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) or asymmetric catalysis (e.g., Jacobsen’s catalyst). Compare binding affinities using surface plasmon resonance (SPR) against targets like G-protein-coupled receptors (GPCRs). For instance, (4aR,7aS) enantiomers of related pyrrolo[3,4-d]thiazines exhibit 10-fold higher selectivity for kinase inhibition over (4aS,7aR) counterparts .
Q. What analytical techniques are suitable for detecting trace impurities in bulk synthesis?
- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-UV-active impurities. For example, residual tert-butyl carbamate (from intermediate deprotection) can be quantified at ≤0.1% using a BEH C18 column (1.7 µm, 2.1 × 100 mm) with 0.1% formic acid/acetonitrile gradient .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility data across studies?
- Resolution : Solubility varies with counterion (e.g., dihydrochloride vs. free base) and crystallinity. Use dynamic light scattering (DLS) to assess particle size distribution in aqueous buffers. If solubility in water is <1 mg/mL (common for dihydrochlorides), consider co-solvents (e.g., 10% DMSO/PEG 400) or salt metathesis (e.g., exchange Cl⁻ for besylate) to improve bioavailability .
Key Research Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
